Methyl 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate
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Overview
Description
Methyl2-(5-(trifluoromethoxy)pyridin-2-yl)acetate is an organic compound that features a trifluoromethoxy group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(5-(trifluoromethoxy)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl2-(5-(trifluoromethoxy)pyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it a valuable tool in biological research, particularly in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl2-(5-(trifluoromethoxy)pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
5-(trifluoromethyl)pyridine-2-carboxylic acid: An intermediate used in the synthesis of β-secretase inhibitors.
Uniqueness
Methyl2-(5-(trifluoromethoxy)pyridin-2-yl)acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C9H8F3NO3 |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
methyl 2-[5-(trifluoromethoxy)pyridin-2-yl]acetate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)4-6-2-3-7(5-13-6)16-9(10,11)12/h2-3,5H,4H2,1H3 |
InChI Key |
UKVHZTKMRSIMQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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